Cas no 1369905-00-9 (1-(Cyclopropylmethoxy)-3,5-difluorobenzene)

1-(Cyclopropylmethoxy)-3,5-difluorobenzene is a fluorinated aromatic compound featuring a cyclopropylmethoxy substituent. Its unique structure, combining a cyclopropyl group with difluorinated benzene, makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of fluorine atoms enhances its reactivity and metabolic stability, while the cyclopropylmethoxy moiety contributes to steric and electronic modulation. This compound is often utilized in cross-coupling reactions and as a building block for more complex molecules. Its well-defined purity and consistent performance make it suitable for research and industrial-scale processes requiring precise functionalization of aromatic systems.
1-(Cyclopropylmethoxy)-3,5-difluorobenzene structure
1369905-00-9 structure
Product name:1-(Cyclopropylmethoxy)-3,5-difluorobenzene
CAS No:1369905-00-9
MF:C10H10F2O
Molecular Weight:184.182610034943
CID:6793095
PubChem ID:70654633

1-(Cyclopropylmethoxy)-3,5-difluorobenzene 化学的及び物理的性質

名前と識別子

    • 1-(cyclopropylmethoxy)-3,5-difluorobenzene
    • 1369905-00-9
    • SCHEMBL12077349
    • BWDJPHUQEDZHPE-UHFFFAOYSA-N
    • MFCD28364960
    • 1-(Cyclopropylmethoxy)-3,5-difluorobenzene
    • インチ: 1S/C10H10F2O/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2
    • InChIKey: BWDJPHUQEDZHPE-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)OCC1CC1)F

計算された属性

  • 精确分子量: 184.06997126g/mol
  • 同位素质量: 184.06997126g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 160
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2Ų
  • XLogP3: 2.8

1-(Cyclopropylmethoxy)-3,5-difluorobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB602573-250mg
1-(Cyclopropylmethoxy)-3,5-difluorobenzene; .
1369905-00-9
250mg
€343.80 2024-07-19
abcr
AB602573-5g
1-(Cyclopropylmethoxy)-3,5-difluorobenzene; .
1369905-00-9
5g
€2128.30 2024-07-19
abcr
AB602573-1g
1-(Cyclopropylmethoxy)-3,5-difluorobenzene; .
1369905-00-9
1g
€634.10 2024-07-19

1-(Cyclopropylmethoxy)-3,5-difluorobenzene 関連文献

1-(Cyclopropylmethoxy)-3,5-difluorobenzeneに関する追加情報

Research Update on 1-(Cyclopropylmethoxy)-3,5-difluorobenzene (CAS: 1369905-00-9) in Chemical Biology and Pharmaceutical Applications

1-(Cyclopropylmethoxy)-3,5-difluorobenzene (CAS: 1369905-00-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This aromatic ether, characterized by its cyclopropylmethoxy and difluorobenzene moieties, has been investigated for its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have highlighted its utility in medicinal chemistry, where its structural features contribute to enhanced binding affinity and metabolic stability in drug candidates.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 1-(Cyclopropylmethoxy)-3,5-difluorobenzene as a key building block in the synthesis of novel JAK2 inhibitors. The researchers demonstrated that the compound's difluorobenzene ring facilitates optimal hydrophobic interactions with the kinase's ATP-binding site, while the cyclopropylmethoxy group enhances selectivity against off-target kinases. The resulting inhibitors exhibited potent activity against myeloproliferative disorders in preclinical models, with improved pharmacokinetic profiles compared to earlier generations of inhibitors.

In antimicrobial research, a team at the University of Tokyo reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives incorporating 1-(Cyclopropylmethoxy)-3,5-difluorobenzene showed remarkable activity against drug-resistant Gram-positive bacteria, including MRSA. The fluorine atoms were found to play a critical role in membrane penetration, while the cyclopropyl group contributed to reduced cytotoxicity against mammalian cells. These findings suggest potential applications in developing new antibiotics to address the growing threat of antimicrobial resistance.

From a synthetic chemistry perspective, advances in the scalable production of 1-(Cyclopropylmethoxy)-3,5-difluorobenzene have been achieved through improved catalytic methods. A 2024 Organic Process Research & Development paper detailed a palladium-catalyzed coupling approach that increased yield to 85% while reducing heavy metal contamination to <1 ppm. This process innovation addresses previous challenges in manufacturing this compound at commercial scales, facilitating its broader adoption in pharmaceutical development pipelines.

Ongoing research is exploring the compound's potential in other therapeutic areas, including neurodegenerative diseases and oncology. Preliminary data presented at the 2024 American Chemical Society National Meeting suggested that fluorinated analogs derived from 1-(Cyclopropylmethoxy)-3,5-difluorobenzene may modulate protein-protein interactions involved in tau aggregation, with implications for Alzheimer's disease treatment. However, these findings require further validation in animal models before clinical translation can be considered.

As research progresses, 1-(Cyclopropylmethoxy)-3,5-difluorobenzene continues to demonstrate its value as a multifunctional scaffold in drug discovery. Its combination of synthetic accessibility, favorable physicochemical properties, and biological activity positions it as an important tool for medicinal chemists addressing diverse therapeutic challenges. Future studies will likely focus on expanding its applications through structure-activity relationship optimization and investigating its potential in combination therapies.

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